6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a cyclopropyl group attached to the triazolo ring. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The triazolo ring can participate in condensation reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound is studied for its potential as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1.
Material Sciences: It has applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of RORγt and inhibits enzymes like JAK1 and JAK2 . These interactions lead to the modulation of various biological processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 6-Methoxy-2-(tributylstannyl)pyrimidine
- 5-Bromo-3-pyridinecarboxaldehyde
- 5-Bromopyrimidine
Uniqueness
6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness contributes to its specific biological activities and makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C9H8BrN3 |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
6-bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-4-8-11-9(6-1-2-6)12-13(8)5-7/h3-6H,1-2H2 |
InChI Key |
UWNPRYCSJLXAKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
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